(R)-salsoline

Descripción general

Descripción

Synthesis Analysis

The synthesis of (R)-salsoline involves enzymatic reactions in the brain, distinguishing it from non-enzymatic pathways. A specific (R)-salsoline synthase catalyzes the enantio-specific synthesis from dopamine and acetaldehyde. This enzyme's selectivity for the (R)-enantiomer highlights a sophisticated level of biological control and specificity in neurochemical processes (Naoi et al., 1996).

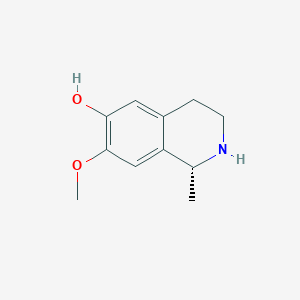

Molecular Structure Analysis

(R)-Salsoline's molecular structure, featuring a dihydroxy-tetrahydroisoquinoline skeleton, plays a crucial role in its interaction with various neurochemical pathways. Its asymmetric center at C-1 significantly influences its biochemical interactions, especially with enzymes like tyrosine hydroxylase, affecting catecholamine biosynthesis and demonstrating the compound's nuanced role in neurochemistry (Minami et al., 1992).

Chemical Reactions and Properties

(R)-Salsoline interacts with neurochemical pathways, particularly through its effects on enzymes like tyrosine hydroxylase. It inhibits this enzyme in a novel manner by affecting the allosteric effects of endogenous biopterin, indicating a complex interaction mechanism that could influence dopaminergic neurotransmission (Minami et al., 1992).

Physical Properties Analysis

The physical properties of (R)-salsoline, including its solubility and stability, are essential for its function within the brain's complex environment. These properties determine how (R)-salsoline interacts with biological membranes and enzymes, influencing its synthesis and metabolic pathways.

Chemical Properties Analysis

The chemical properties of (R)-salsoline, such as its reactivity and interaction with metal ions like copper, have significant implications for its neurotoxic potential. For instance, the combination of (R)-salsoline with Cu(II) has been shown to induce oxidative stress and DNA damage, suggesting a pathway through which it could contribute to neurodegenerative conditions (Jung & Surh, 2001).

Aplicaciones Científicas De Investigación

Neurotoxicity and Parkinson's Disease:

- (R)-Salsoline and its derivatives are potential candidates for dopaminergic neurotoxins (Maruyama et al., 1992).

- N-Methyl-(R)-salsolinol induced parkinsonism in rats and demonstrated selective neurotoxicity to dopamine neurons in the substantia nigra (Naoi et al., 1996).

- N-Methyl(R)salsolinol is an endogenous dopaminergic neurotoxin, closely involved in the pathogenesis of Parkinson's disease and synthesized from dopamine and acetaldehyde in humans (Maruyama et al., 2005).

Impact on Dopamine Biosynthesis:

- It alters the regulation of DOPA biosynthesis in the brain by depleting the allosteric effect of the endogenous biopterin (Minami et al., 1992).

Behavioral Effects:

- R-Salsolinol injection inhibits copulatory behavior in male rats, suggesting it acts as a copulatory behavior inhibiting factor (Terada et al., 2010).

- Salsolinol may contribute to alcohol abuse by activating dopamine neurons and 5-HT3 receptors in the posterior ventral tegmental area of rats (Rodd et al., 2008).

Apoptosis in Neuroblastoma Cells:

- N-Methyl(R)salsolinol induces apoptosis in dopaminergic neuroblastoma SH-SY5Y cells, suggesting a key role of mitochondria in its induction and prevention (Maruyama et al., 2001).

Presence in Human Fluids and Tissues:

- It is a dopamine-derived alkaloid found in human fluids and tissues, with varying levels in conditions like Parkinson's, Huntington's, and alcoholism (Dostert et al., 2005).

Medicinal Use in Traditional Chinese Medicine:

- (R)-Salsoline was isolated from Salsola collina, a traditional Chinese medicine used for treating hypertension (Xiang et al., 2007).

Propiedades

IUPAC Name |

(1R)-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7/h5-7,12-13H,3-4H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPRLBGPGZHUPD-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=CC(=C(C=C2CCN1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70876517 | |

| Record name | Salsoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-salsoline | |

CAS RN |

101467-40-7, 89-31-6 | |

| Record name | Salsoline, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101467407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salsoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALSOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q83ETU10C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

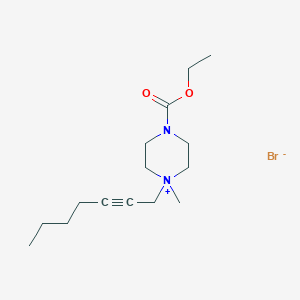

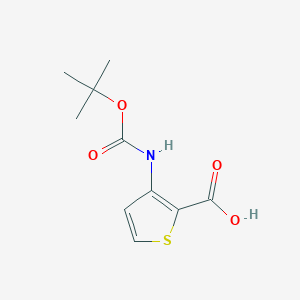

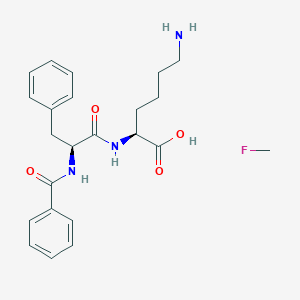

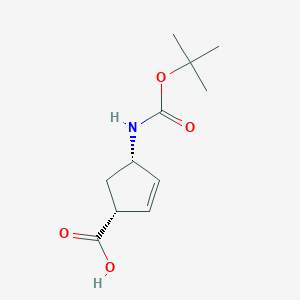

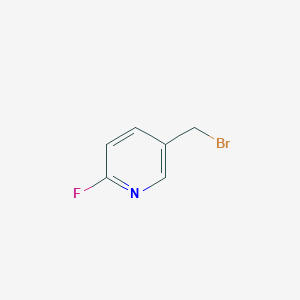

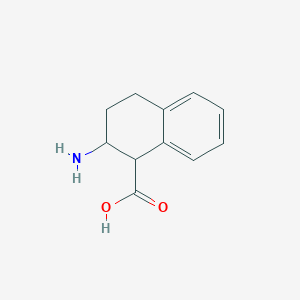

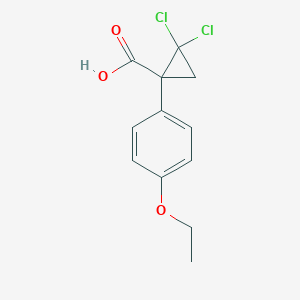

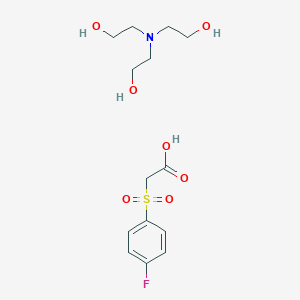

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

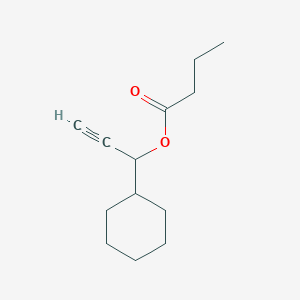

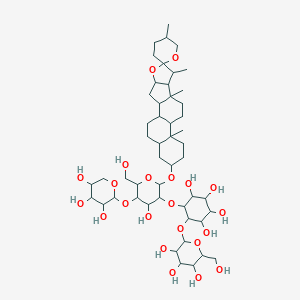

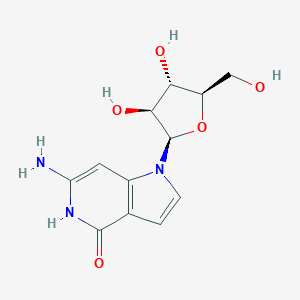

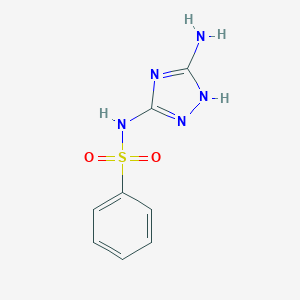

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.